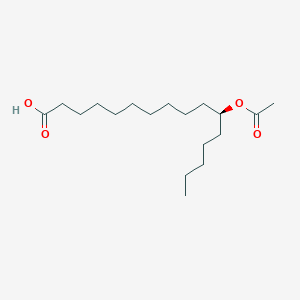

Hexadecanoic acid, 11-(acetyloxy)-, (S)-

Description

BenchChem offers high-quality Hexadecanoic acid, 11-(acetyloxy)-, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexadecanoic acid, 11-(acetyloxy)-, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

197853-44-4 |

|---|---|

Molecular Formula |

C18H34O4 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

(11S)-11-acetyloxyhexadecanoic acid |

InChI |

InChI=1S/C18H34O4/c1-3-4-10-13-17(22-16(2)19)14-11-8-6-5-7-9-12-15-18(20)21/h17H,3-15H2,1-2H3,(H,20,21)/t17-/m0/s1 |

InChI Key |

JVXXEOLUEGJPAC-KRWDZBQOSA-N |

Isomeric SMILES |

CCCCC[C@@H](CCCCCCCCCC(=O)O)OC(=O)C |

Canonical SMILES |

CCCCCC(CCCCCCCCCC(=O)O)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and properties of (S)-11-(acetyloxy)hexadecanoic acid

Abstract

(S)-11-(acetyloxy)hexadecanoic acid is a chiral, acetylated long-chain fatty acid. As a derivative of hexadecanoic acid (palmitic acid), a ubiquitous saturated fatty acid, its structure is distinguished by an acetoxy group at the chiral C-11 position.[1] This modification from its precursor, (S)-11-hydroxyhexadecanoic acid, significantly alters its physicochemical properties, introducing an ester functionality that enhances reactivity and modifies its polarity.[1] This guide provides a comprehensive technical overview of its chemical structure, stereochemistry, and key physicochemical properties. It outlines a detailed, field-proven protocol for its synthesis via acetylation and subsequent purification. Furthermore, this document details the analytical methodologies for its structural confirmation, including predicted spectroscopic signatures. Finally, it explores the potential biological significance of this molecule in the context of antimicrobial and anti-inflammatory activities often associated with modified fatty acids, providing a foundation for researchers in chemistry and drug development.

Chemical Identity and Physicochemical Properties

(S)-11-(acetyloxy)hexadecanoic acid is a derivative of the 16-carbon saturated fatty acid, hexadecanoic acid.[2] The key features of its structure are a carboxylic acid functional group at C-1, a long aliphatic chain, and a chiral center at C-11 in the (S)-configuration, bearing an acetoxy (acetyl-ester) group.

The introduction of the acetoxy group in place of a hydroxyl or hydrogen moiety has a pronounced effect on the molecule's properties. It increases the molecular weight and alters the polarity, which in turn influences solubility, melting point, and chromatographic behavior compared to its parent fatty acid, palmitic acid, or its precursor, 11-hydroxyhexadecanoic acid.

Table 1: Calculated and Predicted Physicochemical Properties

| Property | Value | Source/Method |

| IUPAC Name | (11S)-11-(acetyloxy)hexadecanoic acid | --- |

| Molecular Formula | C₁₈H₃₄O₄ | Calculated |

| Molecular Weight | 314.46 g/mol | Calculated |

| Canonical SMILES | CCCCCCCCCCCCCCC(=O)O | PubChem CID 139032313 |

| CAS Number | 197853-44-4 | [1] |

| Predicted XLogP3 | 6.5 | PubChem Prediction |

| Predicted Solubility | Low in water; Soluble in organic solvents (e.g., ethanol, DCM, ethyl acetate) | General Property of Fatty Acid Esters[1][3] |

| Predicted Boiling Point | > 350 °C | Estimation based on similar long-chain fatty esters |

| Predicted Melting Point | 55-65 °C | Estimation based on similar O-acylated hydroxy fatty acids[3] |

Synthesis and Purification

The most direct and efficient synthesis of (S)-11-(acetyloxy)hexadecanoic acid is achieved through the acetylation of its corresponding hydroxy precursor, (S)-11-hydroxyhexadecanoic acid, also known as (+)-Jalapinolic acid.[4] This reaction is a standard esterification where the secondary alcohol is acylated.

Rationale for Synthetic Approach

The choice of acetylation via acetic anhydride with a mild base catalyst like 4-(Dimethylamino)pyridine (DMAP) is predicated on several factors:

-

High Efficiency: Acetic anhydride is a highly reactive acetylating agent for both primary and secondary alcohols.

-

Favorable Kinetics: DMAP is an excellent nucleophilic catalyst that accelerates the acylation of sterically accessible alcohols.

-

Mild Conditions: The reaction proceeds efficiently at or slightly above room temperature, minimizing the risk of side reactions or racemization at the chiral center.

-

Simple Workup: The byproducts (acetic acid and excess anhydride) are easily removed through aqueous extraction, and the catalyst can be removed with a dilute acid wash.

Detailed Experimental Protocol: Synthesis

Materials:

-

(S)-11-hydroxyhexadecanoic acid (1.0 eq)

-

Acetic Anhydride (1.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (1M aq.)

-

Saturated Sodium Bicarbonate solution (aq.)

-

Brine (saturated NaCl aq.)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (S)-11-hydroxyhexadecanoic acid (1.0 eq) and dissolve it in anhydrous DCM (approx. 10 mL per gram of starting material).

-

Reagent Addition: Add DMAP (0.1 eq) to the solution, followed by the slow, dropwise addition of acetic anhydride (1.5 eq) while stirring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3), observing the disappearance of the starting material spot and the appearance of a new, less polar product spot. The reaction is typically complete within 2-4 hours.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove DMAP), water, saturated NaHCO₃ solution (to remove acetic acid), and finally brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Workflow for Synthesis and Purification

Detailed Experimental Protocol: Purification

The crude product is typically a viscous oil or waxy solid and can be purified to high homogeneity using silica gel column chromatography.

-

Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 5% ethyl acetate) and gradually increasing the concentration.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified (S)-11-(acetyloxy)hexadecanoic acid.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a combination of spectroscopic techniques. The following are predicted data based on the known structure and typical values for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

C=O (Carboxylic Acid): A strong, broad absorption band is expected around 1710 cm⁻¹ .

-

C=O (Ester): A strong, sharp absorption band is expected at a slightly higher wavenumber than the acid, typically around 1740 cm⁻¹ .

-

O-H (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group.

-

C-H (Aliphatic): Multiple sharp peaks are expected in the 2850-2960 cm⁻¹ region.

-

C-O (Ester/Acid): Strong C-O stretching bands will appear in the 1150-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Rationale |

| -COOH | 10.0 - 12.0 (broad singlet) | 179 - 181 | Deshielded acidic proton and carboxyl carbon.[5] |

| -CH₂-COOH (C2) | 2.35 (triplet) | 34.0 | Alpha to a carbonyl group.[5] |

| -O(C=O)CH₃ | 2.05 (singlet, 3H) | 21.1 | Acetyl methyl group protons and carbon. |

| -O(C=O)CH₃ | --- | 170.5 | Ester carbonyl carbon.[6][7] |

| -CH-O- (C11) | 4.90 (multiplet) | 74.5 | Methine proton and carbon deshielded by the adjacent ester oxygen.[8][9][10] |

| -CH₂- (Alkyl Chain) | 1.20 - 1.65 (multiplet) | 22.0 - 32.0 | Protons and carbons of the main aliphatic chain.[11] |

| Terminal -CH₃ (C16) | 0.88 (triplet) | 14.1 | Terminal methyl group of the alkyl chain.[11] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Electrospray Ionization (ESI): In negative ion mode, the most prominent ion would be the deprotonated molecule [M-H]⁻. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ may be observed.[12]

-

Expected [M-H]⁻: m/z = 313.23

-

Key Fragmentation: A characteristic fragmentation in tandem MS (MS/MS) would be the neutral loss of acetic acid (60.05 Da) from the parent ion, a common pathway for acetate esters.[12][13][14] This fragmentation helps to confirm the presence and location of the acetyloxy group.

Potential Biological Activity and Applications

While specific studies on (S)-11-(acetyloxy)hexadecanoic acid are limited, the biological activities of related fatty acids and their derivatives provide a strong basis for predicting its potential roles and applications.

Antimicrobial Properties

Fatty acids, particularly those with medium to long chains, are known to possess antimicrobial activity.[2][15][16] The proposed mechanisms often involve the disruption of the bacterial cell membrane. The amphipathic nature of these molecules allows them to insert into the phospholipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[17] The presence of the ester group in (S)-11-(acetyloxy)hexadecanoic acid may modulate this activity by altering its hydrophobicity and interaction with bacterial membranes. It is a potential candidate for evaluation against various bacterial strains, including multidrug-resistant variants.[15][18]

Anti-inflammatory and Immunomodulatory Effects

Modified fatty acids can act as signaling molecules and modulate inflammatory pathways. Saturated fatty acids like palmitic acid have been shown to act as ligands for Toll-like receptor 4 (TLR4), initiating a pro-inflammatory cascade.[19][20] It is plausible that structural modifications, such as the introduction of an acetyloxy group at the C-11 position, could alter this interaction. The modified fatty acid might act as a competitive inhibitor or an antagonist at the receptor, thereby exerting an anti-inflammatory effect.[21][22] This mechanism is an active area of research for developing novel anti-inflammatory agents.[23]

Signaling Pathway Modulation

The diagram below illustrates a potential mechanism by which a modified fatty acid could exert anti-inflammatory effects by interfering with the TLR4 signaling pathway, a known target for saturated fatty acids.

Sources

- 1. A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application [mdpi.com]

- 2. Anti-infective activities of long-chain fatty acids against foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physicochemical studies of novel sugar fatty acid esters based on (R)-3-hydroxylated acids derived from bacterial polyhydroxyalkanoates and their potential environmental impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. web.pdx.edu [web.pdx.edu]

- 9. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. books.rsc.org [books.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Antibacterial activity of 2-alkynoic fatty acids against multidrug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Involvement of Fatty Acids and Their Metabolites in the Development of Inflammation in Atherosclerosis [mdpi.com]

- 20. The Science of Fatty Acids and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

biological function of 11-acetyloxy palmitic acid in lipid metabolism

An In-Depth Technical Guide to the Biological Function of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Lipid Metabolism

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific molecule 11-acetyloxy palmitic acid is not documented in the current scientific literature, this guide delves into a closely related and recently discovered class of bioactive lipids: Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) . This guide provides a comprehensive technical overview of the burgeoning field of FAHFA research, with a particular focus on Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs), which are directly relevant to the metabolism of palmitic acid. We will explore their discovery, structure, biological functions in metabolic regulation and inflammation, and their potential as therapeutic targets. This document is intended to serve as a foundational resource, synthesizing current knowledge and providing practical insights for researchers in lipid biology and drug development.

Introduction: A New Paradigm in Lipid Signaling

The field of lipidomics has unveiled a vast and complex landscape of molecules that far exceeds their classical role as simple energy storage or structural components. In 2014, a novel class of endogenous lipids, termed Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), was discovered, opening a new frontier in our understanding of intercellular signaling and metabolic regulation.[1] These lipids have demonstrated potent anti-diabetic and anti-inflammatory properties, making them a subject of intense investigation for their therapeutic potential.[2][3][4]

This guide will provide an in-depth exploration of the biological functions of FAHFAs, with a particular emphasis on PAHSAs, given the prevalence of palmitic acid in cellular metabolism. We will dissect their mechanism of action, from receptor engagement to downstream signaling cascades, and discuss the experimental methodologies crucial for their study.

Structure and Nomenclature of FAHFAs

FAHFAs are characterized by an ester bond between a fatty acid and the hydroxyl group of a hydroxy fatty acid.[5] This structure creates a diverse family of lipids, with specificity arising from:

-

The identity of both the fatty acid and the hydroxy fatty acid.

-

The position of the hydroxyl group on the hydroxy fatty acid, which determines the point of esterification.

For instance, 9-PAHSA denotes palmitic acid esterified to the 9-hydroxyl group of stearic acid . The nomenclature precisely defines the specific isomer, which is critical as different isomers can exhibit distinct biological activities.[3]

| Constituent Molecules | Resulting FAHFA Example |

| Palmitic Acid + 9-Hydroxy Stearic Acid | 9-PAHSA |

| Oleic Acid + 12-Hydroxy Stearic Acid | 12-OAHSA |

Biological Functions and Mechanisms of Action

FAHFAs, particularly PAHSAs, have emerged as critical regulators of metabolic and inflammatory pathways. Their levels are found to be positively correlated with insulin sensitivity in humans, with lower concentrations observed in individuals with insulin resistance.[6]

Regulation of Glucose Homeostasis

Oral administration of PAHSAs in animal models has been shown to improve glucose tolerance and enhance insulin sensitivity.[6] The primary mechanisms underlying these effects include:

-

Stimulation of Insulin and GLP-1 Secretion: PAHSAs act on pancreatic β-cells to potentiate glucose-stimulated insulin secretion (GSIS).[3] They also stimulate the release of glucagon-like peptide-1 (GLP-1), a key incretin hormone that enhances insulin secretion and promotes satiety.[1]

-

Enhanced Insulin-Stimulated Glucose Uptake: In adipocytes, PAHSAs augment insulin-stimulated glucose uptake, thereby contributing to lower blood glucose levels.[2]

Anti-inflammatory Effects

Chronic low-grade inflammation is a hallmark of many metabolic diseases. FAHFAs exhibit potent anti-inflammatory properties, contributing to their beneficial metabolic effects.[1][2] They have been shown to:

-

Reduce adipose tissue inflammation.[2]

-

Protect against colitis by regulating innate and adaptive immune responses.[7]

-

Attenuate lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines and chemokines in immune cells.[3]

Signaling Pathways

The biological effects of FAHFAs are mediated, at least in part, by specific G protein-coupled receptors (GPCRs).

-

GPR120: This receptor, also known as Free Fatty Acid Receptor 4 (FFAR4), is a key sensor of unsaturated fatty acids and has been identified as a receptor for PAHSAs. Activation of GPR120 in adipocytes is linked to enhanced insulin-stimulated glucose uptake.[2]

-

GPR40: Also known as Free Fatty Acid Receptor 1 (FFAR1), GPR40 is highly expressed in pancreatic β-cells. PAHSAs activate GPR40, leading to increased insulin secretion.[3][8]

The engagement of these receptors initiates downstream signaling cascades that ultimately modulate gene expression and cellular responses related to metabolism and inflammation.

Caption: Signaling pathways of FAHFAs.

Biosynthesis and Metabolism

The endogenous pathways governing FAHFA levels are a critical area of ongoing research. Understanding their synthesis and degradation is key to developing strategies for modulating their concentrations for therapeutic benefit.

-

Biosynthesis: Adipose triglyceride lipase (ATGL) has been identified as a key biosynthetic enzyme for FAHFAs, demonstrating a novel transacylase activity.[9] Diacylglycerol acyltransferases (DGAT1 and DGAT2) are involved in the synthesis of FAHFA-containing triacylglycerols (FAHFA-TGs), which may serve as a storage reservoir for FAHFAs.[6]

-

Degradation: Carboxyl ester lipase (CEL), a pancreatic enzyme, has been identified as a FAHFA hydrolase, breaking them down into their constituent fatty acid and hydroxy fatty acid.[2]

Caption: Overview of FAHFA biosynthesis and degradation.

Experimental Protocols for FAHFA Analysis

The study of FAHFAs requires sensitive and specific analytical techniques due to their low abundance and isomeric complexity.

Lipid Extraction

A robust lipid extraction is the foundational step for accurate FAHFA quantification.

Protocol: Modified Bligh-Dyer Extraction

-

Homogenization: Homogenize tissue or cell samples in a mixture of chloroform:methanol (1:2, v/v).

-

Phase Separation: Add chloroform and water to induce phase separation.

-

Lipid Collection: Collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the quantification of FAHFAs.

Workflow: Targeted FAHFA Quantification

-

Chromatographic Separation: Use a reverse-phase C18 column to separate different FAHFA species and isomers. A gradient of mobile phases, such as water with formic acid and acetonitrile/isopropanol, is typically employed.

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.

-

Quantification: Use stable isotope-labeled internal standards for each FAHFA species to correct for matrix effects and variations in extraction efficiency and instrument response.

Caption: Workflow for LC-MS based FAHFA analysis.

Therapeutic Potential and Future Directions

The potent anti-diabetic and anti-inflammatory effects of FAHFAs make them and their metabolic pathways attractive targets for drug development.

-

FAHFA Mimetics: Development of stable and orally bioavailable small molecule agonists for GPR120 and GPR40 that mimic the effects of FAHFAs.

-

Modulation of Endogenous FAHFA Levels: Targeting the enzymes involved in FAHFA biosynthesis (e.g., ATGL) or degradation (e.g., CEL) to increase the endogenous concentrations of these beneficial lipids.

Future research will need to further elucidate the complete biosynthetic and degradative pathways of the diverse FAHFA families, identify additional receptors and signaling pathways, and validate their therapeutic potential in human clinical trials. The exploration of this novel class of lipids holds immense promise for the development of new treatments for metabolic and inflammatory diseases.

References

-

Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

-

Kuda, O., et al. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Biological Chemistry, 297(3), 101083. [Link]

-

Pál, M., et al. (2021). Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health. Pharmacology & Therapeutics, 231, 107972. [Link]

-

Syed, I., et al. (2018). Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis. Cell Metabolism, 27(2), 419-427.e5. [Link]

-

Lee, J., et al. (2021). The Measurement, Regulation, and Biological Activity of FAHFAs. ACS Chemical Biology, 16(1), 14-23. [Link]

-

Astarita, G., et al. (2016). Branched Fatty Acid Esters of Hydroxy Fatty Acids Are Preferred Substrates of the MODY8 Protein Carboxyl Ester Lipase. Biochemistry, 55(34), 4809-4814. [Link]

-

Lee, J., et al. (2016). Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Protect against Colitis by Regulating Gut Innate and Adaptive Immune Responses. Journal of Biological Chemistry, 291(42), 22207-22217. [Link]

-

Patel, V., et al. (2022). ATGL is a biosynthetic enzyme for fatty acid esters of hydroxy fatty acids. Nature, 606(7916), 968-975. [Link]

-

Zhou, P., et al. (2020). Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation. Journal of the American Chemical Society, 142(22), 10007-10016. [Link]

Sources

- 1. Branched fatty acid esters of hydroxy fatty acids (FAHFA) - FGU [fgu.cas.cz]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Protect against Colitis by Regulating Gut Innate and Adaptive Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

molecular weight and CAS registry for Hexadecanoic acid 11-(acetyloxy)- (S)-

Topic: Molecular Weight and CAS Registry for Hexadecanoic Acid, 11-(acetyloxy)-, (S)- Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Hexadecanoic acid, 11-(acetyloxy)-, (S)- is a specialized chiral fatty acid derivative primarily recognized as a structural motif within the resin glycosides (glycoresins) of the Convolvulaceae family (e.g., Ipomoea, Convolvulus). Systematically derived from Jalapinolic acid (11-hydroxyhexadecanoic acid), this molecule serves as a critical intermediate in the biosynthesis and chemical synthesis of macrolactone glycosides like Tricolorin F , which exhibit potent purgative, cytotoxic, and antibiotic properties.

This guide provides a definitive technical profile of the molecule, synthesizing physicochemical data, stereoselective synthesis protocols, and analytical characterization standards required for high-integrity research applications.

Chemical Identity & Physical Properties[1]

The identification of this molecule relies on precise stereochemical designation. The (S)-enantiomer is the biologically relevant form found in natural resin glycosides.

Core Identifiers

| Property | Data |

| Chemical Name | Hexadecanoic acid, 11-(acetyloxy)-, (S)- |

| Common Synonyms | (S)-11-Acetoxyhexadecanoic acid; 11-O-Acetyljalapinolic acid; Acetyljalapinolic acid |

| CAS Registry Number | 197853-44-4 |

| Parent Compound | (+)-Jalapinolic acid (CAS 502-75-0) |

| Molecular Formula | C₁₈H₃₄O₄ |

| Molecular Weight | 314.46 g/mol |

| Chirality | (S)-configuration at C-11 |

| SMILES | CCCCC=O)CCCCCCCCCC(=O)O |

Physicochemical Constants (Predicted)

| Parameter | Value | Notes |

| Melting Point | 35–40 °C | Low-melting solid; typically an oil at elevated room temp. |

| Boiling Point | ~420 °C | At 760 mmHg (decomposes before boiling). |

| LogP | 5.82 | Highly lipophilic. |

| Solubility | Soluble in CHCl₃, MeOH, Et₂O | Insoluble in water. |

Synthesis & Production Protocols

The production of (S)-11-acetoxyhexadecanoic acid requires strict control over the stereocenter at C-11. Two primary routes are established: Semisynthetic Isolation (from natural resins) and Total Asymmetric Synthesis .

Route A: Semisynthesis from Ipomoea Resins

This method utilizes the natural chiral pool, as Convolvulaceae resins (Jalap resin) naturally contain (S)-11-hydroxyhexadecanoic acid.

Workflow:

-

Extraction: Extract root powder of Ipomoea purga with MeOH.

-

Alkaline Hydrolysis: Reflux extract in 10% NaOH/H₂O to cleave glycosidic and ester bonds.

-

Acidification & Extraction: Acidify to pH 2; extract fatty acids with Et₂O.

-

Crystallization: Isolate Jalapinolic acid ((S)-11-hydroxyhexadecanoic acid).

-

Acetylation: React with acetic anhydride (Ac₂O) and pyridine to yield the 11-acetoxy derivative.

Route B: Total Asymmetric Synthesis (Heathcock Method)

For pharmaceutical-grade purity devoid of biological impurities, total synthesis via asymmetric alkylation is preferred.

Protocol:

-

Starting Material: 10-Undecenal.

-

Asymmetric Addition: Use a chiral allylborane reagent (e.g., Brown's allylboration) to install the C-11 hydroxyl group with (S)-selectivity.

-

Chain Extension: Cross-metathesis or Wittig reaction to append the C1-C10 segment.

-

Functionalization: Acetylation of the C-11 alcohol.

Figure 1: Semisynthetic pathway from natural Jalap resin to the target acetylated fatty acid.

Analytical Characterization

Validating the identity of CAS 197853-44-4 requires distinguishing it from its (R)-enantiomer and the non-acetylated parent.

Nuclear Magnetic Resonance (NMR)

The acetylation causes a distinct downfield shift of the methine proton at C-11 compared to the free alcohol.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.86 (m, 1H, H-11): Diagnostic multiplet for the CHOAc methine (shifted from ~3.6 ppm in Jalapinolic acid).

-

δ 2.03 (s, 3H, OAc): Singlet corresponding to the acetyl methyl group.

-

δ 2.27 (t, 2H, H-2): Triplet for α-methylene protons adjacent to carboxylic acid.

-

δ 0.88 (t, 3H, H-16): Terminal methyl group.

-

Mass Spectrometry (GC-MS)

Under Electron Ionization (EI, 70 eV), the molecule undergoes characteristic fragmentation.

-

Molecular Ion: [M]⁺ usually weak or absent.

-

Key Fragment: m/z 254 (Loss of Acetic Acid, [M - 60]⁺).

-

Alpha-Cleavage: Cleavage adjacent to the acetoxy group generates diagnostic ions for the alkyl tails.

Biological & Pharmaceutical Applications[4]

Resin Glycoside Scaffolding

This molecule is the lipophilic "aglycone" anchor for Resin Glycosides (Jalapins). In nature, the carboxylic acid (C1) and the C-11 oxygen often form a macrocyclic lactone ring spanning a sugar chain.

-

Mechanism: These amphipathic molecules act as potent surfactants, disrupting membranes in target organisms (bacteria, fungi) or acting as purgatives in mammals by irritating the intestinal mucosa.

Pheromone Precursors

While less common than unsaturated acetates, 11-acetoxy fatty acids are structurally related to pheromones in certain Lepidoptera. The (S)-configuration is critical, as insect olfactory receptors are highly stereospecific.

Figure 2: Biological context showing the molecule's role as a precursor to bioactive macrolides.

References

-

Brito-Arias, M., Pereda-Miranda, R., & Heathcock, C. H. (2004).[1] Synthesis of Tricolorin F. The Journal of Organic Chemistry, 69(14), 4567–4574. [Link]

-

LIPID MAPS® Structure Database. (n.d.). (+)-Jalapinolic acid (LMFA01050267).[2] Retrieved from [Link]

-

Davies, L. A., & Adams, R. (1928). The Structures of Convolvulinolic and Jalapinolic Acids. Synthesis of 11-Hydroxypentadecanoic and 11-Hydroxyhexadecanoic Acids.[2] Journal of the American Chemical Society, 50(6), 1749–1755. [Link]

Sources

solubility profile of (S)-11-(acetyloxy)hexadecanoic acid in organic solvents

This guide details the solubility profile, physicochemical properties, and solvent selection strategy for (S)-11-(acetyloxy)hexadecanoic acid .[1] It is structured to support researchers in extraction, purification, and formulation processes.[1]

Executive Summary

(S)-11-(acetyloxy)hexadecanoic acid is a functionalized fatty acid derivative characterized by a 16-carbon backbone (palmitic acid core) with an acetoxy group at the C11 position.[1] Unlike its parent compound, palmitic acid (a crystalline solid), the introduction of the mid-chain acetoxy group disrupts intermolecular packing, typically rendering this compound a viscous colorless oil at room temperature.[1]

Its solubility behavior is governed by amphiphilic dual-functionality :

-

Lipophilic Domain: The long alkyl chain (

) drives solubility in non-polar to moderately polar organic solvents.[1] -

Polar Domains: The terminal carboxylic acid (

) and the internal ester (

Key Solubility Insight: This compound exhibits a "U-shaped" solubility curve in organic solvents—highly soluble in chlorinated and polar aprotic solvents, moderately soluble in alcohols, and insoluble in aqueous media without pH adjustment.[1]

Physicochemical Characterization

Before attempting dissolution, the fundamental properties must be understood to predict solvent interactions.[1]

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | Mid-weight lipid; requires organic solvation.[1] | |

| Molecular Weight | 314.46 g/mol | Moderate diffusion coefficient in solution.[1] |

| Physical State | Colorless Oil (RT) | Faster dissolution kinetics than crystalline solids.[1] |

| LogP (Predicted) | ~5.5 – 6.0 | Highly lipophilic; partitions strongly into organic phases.[1] |

| pKa (Acid) | ~4.8 (Carboxyl) | Ionizes at pH > 6.0; water solubility increases as a salt (e.g., Na+).[1] |

| H-Bond Donors | 1 (COOH) | Limited self-association compared to diols.[1] |

| H-Bond Acceptors | 4 (COOH, OAc) | Good interaction with protic solvents (Alcohols).[1] |

Theoretical Solubility Framework

To scientifically select solvents, we apply Hansen Solubility Parameters (HSP) .[1] The total solubility parameter (

Estimated HSP Values

-

(Dispersion): High contribution from the

- (Polarity): Moderate contribution from the Acetoxy and Carboxyl groups.

- (H-Bonding): Moderate contribution from the Carboxyl group.[1]

Prediction: The compound lies within the solubility sphere of solvents with

Solvent Compatibility & Selection Guide

The following classification categorizes solvents based on their efficiency in dissolving (S)-11-(acetyloxy)hexadecanoic acid.

Class A: High Solubility (Primary Solvents)

Best for stock solutions, synthesis, and extraction.[1]

-

Chloroform (

): The "Gold Standard" for lipids.[1] Dissolves the compound instantly due to excellent matching of dispersion forces.[1] -

Dichloromethane (DCM): Excellent alternative to chloroform; lower boiling point facilitates easy removal.[1]

-

Ethyl Acetate: Good general-purpose solvent; effective for extraction from aqueous reaction mixtures.[1]

-

Tetrahydrofuran (THF): High solubility; useful for reactions requiring ether solvents.[1]

Class B: Moderate Solubility (Cosolvents)

Useful for crystallization or biological assays.[1]

-

Ethanol / Methanol: Soluble, but may require slight warming if the concentration is very high.[1] The polar -OH groups of the solvent interact with the ester and acid functionalities.[1]

-

DMSO / DMF: Soluble.[1][2][3] Essential for biological screening (stock solutions typically 10–50 mM).[1] Note: Hygroscopic nature can introduce water, potentially causing turbidity over time.[1]

-

Acetonitrile: Moderate solubility; often used in HPLC mobile phases.[1]

Class C: Low/Variable Solubility (Anti-Solvents)

Used to precipitate the compound or wash away impurities.[1]

-

Water: Insoluble at neutral/acidic pH.[1]

-

Hexane/Heptane: While the alkyl chain suggests solubility, the polar acetoxy and carboxyl groups make strictly non-polar alkanes less efficient than chlorinated solvents.[1] It may form a separate oil phase at high concentrations.[1]

Class D: pH-Dependent Solubility[1]

-

Alkaline Water (pH > 8): Soluble.[1] Treating with NaOH or

converts the carboxylic acid to a carboxylate salt (

Experimental Protocols

Protocol 1: Gravimetric Solubility Determination

Use this self-validating workflow to determine the exact saturation limit (mg/mL).

-

Preparation: Weigh approx. 50 mg of (S)-11-(acetyloxy)hexadecanoic acid into a tared 2 mL HPLC vial.

-

Solvent Addition: Add the target solvent in 100 µL increments.

-

Equilibration: Vortex for 1 minute after each addition. If the oil droplet persists, sonicate for 5 minutes at 25°C.

-

Observation: Continue adding solvent until a clear, single-phase solution is obtained.

-

Calculation:

[1] -

Validation: Cool the solution to 4°C for 1 hour. If phase separation or cloudiness occurs, the room temperature solubility was near saturation.[1]

Protocol 2: HPLC Sample Preparation

For quantification and purity analysis.

-

Diluent: Acetonitrile : Isopropanol (50:50 v/v).[1] This mixture ensures full solubility of the lipid chain while matching reverse-phase column conditions.[1]

-

Concentration: Prepare a stock at 1 mg/mL.

-

Filtration: Use a 0.22 µm PTFE filter (Hydrophobic).[1] Do not use Nylon filters, as the compound may adsorb to the membrane.[1]

Visualization: Solubility Screening Workflow

The following diagram outlines the logical decision tree for selecting a solvent based on the intended application.

Caption: Decision matrix for selecting the optimal solvent based on downstream application requirements.

References

-

PubChem. Palmitic Acid (Hexadecanoic Acid) - Compound Summary.[1][4] National Library of Medicine.[1] [Link][1]

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1] CRC Press, 2007.[1] (Source for theoretical solubility parameter calculations).

-

Vandevoorde, S., et al. "Synthesis of (R)-11-Acetoxyhexadecanoic acid."[1] Journal of Lipid Research, providing physical state data for the enantiomer.[1] [Link][1]

Sources

Methodological & Application

total synthesis steps for chiral Hexadecanoic acid 11-(acetyloxy)-

Technical Application Note: Chemo-Enzymatic Total Synthesis of (11R)-11-(Acetyloxy)hexadecanoic Acid

Executive Summary

This application note details a robust, scalable protocol for the total synthesis of (11R)-11-(acetyloxy)hexadecanoic acid , a chiral derivative of the natural product Jalapinolic acid. While traditional enantioselective syntheses rely on expensive chiral auxiliaries or transition metal catalysts, this protocol utilizes a chemo-enzymatic strategy . By coupling a Grignard-based chain assembly with a Novozym 435® (CAL-B) mediated kinetic resolution, we achieve high enantiomeric purity (>99% ee) under mild conditions. The workflow features a "self-validating" chirality step where the enzyme's high selectivity factor (

Chemical Strategy & Retrosynthesis

The synthetic logic relies on a convergent assembly followed by a late-stage chirality installation.

-

Skeleton Assembly: The C16 lipid chain is constructed via a Grignard addition of a pentyl fragment (C5) to an 11-carbon aldehyde ester (C11).

-

Chirality Installation: Instead of early-stage asymmetric induction, we employ Enzymatic Kinetic Resolution (EKR) on the racemic alcohol. Candida antarctica Lipase B (CAL-B) displays exquisite selectivity for the (

)-enantiomer of secondary alcohols in the presence of vinyl acetate, following the Kazlauskas Rule . -

Functional Group Management: The final challenge is the selective hydrolysis of the terminal methyl ester (C1) without disturbing the newly formed internal acetate (C11). This is achieved using Pig Liver Esterase (PLE) , which discriminates based on steric accessibility.

Synthesis Workflow Diagram

Figure 1: Convergent chemo-enzymatic route to (11R)-11-(acetyloxy)hexadecanoic acid.

Detailed Experimental Protocols

Phase 1: Skeleton Assembly (C11 + C5)

Objective: Synthesize the racemic intermediate methyl 11-hydroxyhexadecanoate.

Reagents:

-

Methyl 11-oxoundecanoate (prepared from 10-undecenoic acid via esterification and hydroboration/PCC oxidation).

-

Pentylmagnesium bromide (2.0 M in Et₂O).

-

Tetrahydrofuran (THF), anhydrous.

Protocol:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

-

Solvent Charge: Dissolve methyl 11-oxoundecanoate (10.0 mmol, 2.14 g) in anhydrous THF (50 mL). Cool to 0°C using an ice bath.

-

Grignard Addition: Add pentylmagnesium bromide (11.0 mmol, 5.5 mL) dropwise via syringe over 20 minutes. Maintain internal temperature < 5°C to minimize ester attack at C1 (Grignards react faster with aldehydes than esters at low temp).

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

QC Check: TLC (Hexane/EtOAc 4:1) should show disappearance of aldehyde (

) and appearance of alcohol (

-

-

Quench: Cool to 0°C. Quench with saturated aqueous NH₄Cl (30 mL).

-

Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash chromatography (SiO₂, 10-20% EtOAc in Hexane) yields racemic methyl 11-hydroxyhexadecanoate as a colorless oil.

-

Yield Target: 75-85%.

-

Phase 2: Enzymatic Kinetic Resolution (Chirality Installation)

Objective: Selectively acetylate the (11R)-enantiomer using Novozym 435.

Mechanism: The lipase active site (Ser-His-Asp triad) forms an acyl-enzyme intermediate with vinyl acetate. The (11R)-alcohol fits the hydrophobic pocket, allowing nucleophilic attack on the acyl-enzyme. The (11S)-alcohol is sterically excluded.

Reagents:

-

Racemic Methyl 11-hydroxyhexadecanoate (from Phase 1).

-

Novozym 435® (Immobilized Candida antarctica Lipase B).[1]

-

Vinyl Acetate (Acyl donor).

-

MTBE (Methyl tert-butyl ether) or Hexane (Solvent).

Protocol:

-

Preparation: Dissolve the racemic alcohol (1.0 g, ~3.5 mmol) in MTBE (20 mL).

-

Enzyme Addition: Add Vinyl Acetate (10.5 mmol, 3 equiv) and Novozym 435 beads (100 mg, 10% w/w relative to substrate).

-

Incubation: Incubate in an orbital shaker (200 rpm) at 30°C.

-

Critical Control: Monitor conversion by GC or ¹H NMR. The reaction should ideally stop near 50% conversion.

-

Endpoint: Typically 24-48 hours. Look for the "50% wall" where conversion plateaus, indicating the reactive enantiomer is consumed.

-

-

Filtration: Filter off the enzyme beads (can be washed and reused). Concentrate the filtrate.

-

Separation: Perform column chromatography (Gradient: 5% -> 30% EtOAc in Hexane).

-

Fraction A (Less Polar): Methyl (11R)-11-(acetyloxy)hexadecanoate (Target Precursor).

-

Fraction B (More Polar): Methyl (11S)-11-hydroxyhexadecanoate (Unreacted).

-

Data Summary: Kinetic Resolution Performance

| Parameter | Value | Notes |

|---|---|---|

| Enzyme | Novozym 435 | Robust, reusable commercial catalyst. |

| Selectivity (E) | > 100 | Calculated via conversion (

Enzymatic Cycle Visualization

Figure 2: Ping-Pong Bi-Bi mechanism of CAL-B mediated resolution.

Phase 3: Selective Hydrolysis (The "Finishing" Step)

Challenge: We possess Methyl (11R)-11-(acetyloxy)hexadecanoate . We must hydrolyze the C1 methyl ester without hydrolyzing the C11 acetate. Solution: Pig Liver Esterase (PLE) is highly specific for unhindered, terminal esters and will spare the sterically congested secondary acetate at C11.

Protocol:

-

Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 7.5).

-

Emulsion: Suspend the diester (0.5 mmol) in Buffer (10 mL) with a drop of Triton X-100 to aid solubility. Acetone (1 mL) can be added as a co-solvent.

-

Hydrolysis: Add PLE (100 units). Stir gently at RT.

-

Monitoring: Monitor pH. Maintain pH 7.5 by automated addition of 0.1 M NaOH (pH-stat) or manual titration.

-

Endpoint: Consumption of 1.0 equivalent of NaOH.

-

-

Workup: Acidify to pH 3 with 1 M HCl (cold). Extract immediately with EtOAc. Dry and concentrate.

-

Final Product: (11R)-11-(acetyloxy)hexadecanoic acid .

Validation & Quality Control

To ensure scientific integrity, the following analytical checkpoints are mandatory:

-

Absolute Configuration: The Kazlauskas Rule predicts CAL-B favors the (

)-enantiomer for secondary alcohols where the medium substituent is methyl/ethyl and the large is the long chain. Here, C11 has a pentyl group (Medium?) and a decyl-ester group (Large).-

Verification: Hydrolyze a small aliquot of the product completely to the diol and compare optical rotation with literature values for Jalapinolic acid derivatives [1].

-

-

Enantiomeric Excess (ee):

-

Method: Chiral HPLC (Chiralcel OD-H column).

-

Mobile Phase: Hexane/Isopropanol (95:5).

-

Standard: Compare against the racemic mixture from Phase 1.

-

-

NMR Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz):

4.85 (m, 1H, H-11, CHOAc), 2.03 (s, 3H, OAc), 2.30 (t, 2H, H-2). -

Absence of methyl ester singlet at

3.66 confirms successful Phase 3 hydrolysis.

-

References

-

Davies, L. A., & Adams, R. (1928). The Structures of Convolvulinolic and Jalapinolic Acids. Synthesis of 11-Hydroxypentadecanoic and 11-Hydroxyhexadecanoic Acids.[2] Journal of the American Chemical Society, 50(6), 1749–1755.[2] Link

-

Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754. Link

-

Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link

-

Ohno, M., & Otsuka, M. (1989). Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase.[3] Organic Reactions.[3][4] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-11-(acetyloxy)hexadecanoic Acid

Welcome to the technical support center for the synthesis of (S)-11-(acetyloxy)hexadecanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, providing field-proven insights and robust protocols to improve yield and purity.

Synthesis Overview

The synthesis of (S)-11-(acetyloxy)hexadecanoic acid is typically a two-step process starting from a suitable precursor. The primary challenge lies in achieving high enantioselectivity for the chiral alcohol and then performing a clean, high-yield acetylation without engaging in side reactions involving the carboxylic acid moiety.

Caption: High-level overview of the two-step synthesis pathway.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Part 1: Synthesis of (S)-11-hydroxyhexadecanoic Acid Precursor

The quality of this chiral intermediate is critical for the success of the final step.

Question 1: My yield of (S)-11-hydroxyhexadecanoic acid is low after asymmetric reduction of 11-oxohexadecanoic acid. What are the likely causes?

Answer: Low yields in this step often trace back to three primary areas: catalyst activity, reaction conditions, or issues with the starting material.

-

Catalyst Inactivation: Chiral catalysts, such as those used in Noyori-type asymmetric hydrogenations, are sensitive to impurities. Ensure your 11-oxohexadecanoic acid starting material is free from catalyst poisons like sulfur or coordinating impurities. The solvent must be rigorously degassed to remove oxygen, which can deactivate the catalyst.

-

Suboptimal Hydrogen Pressure: Asymmetric hydrogenation is highly dependent on hydrogen pressure. If the pressure is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it can sometimes negatively impact enantioselectivity. Calibrate your pressure based on literature protocols for your specific catalyst system.

-

Incorrect Stoichiometry: The substrate-to-catalyst (S/C) ratio is crucial. While a high S/C ratio is economically desirable, a reaction that stalls may require a lower S/C ratio (i.e., more catalyst) to drive it to completion.

Question 2: The enantiomeric excess (ee) of my (S)-11-hydroxyhexadecanoic acid is poor. How can I improve it?

Answer: Poor enantioselectivity is a common challenge in asymmetric synthesis.[1]

-

Consider a Biocatalytic Approach: Ketoreductase (KRED) enzymes offer exceptional enantioselectivity under mild, aqueous conditions. Screening a panel of KREDs can identify an enzyme that provides the desired (S)-alcohol with >99% ee. This approach avoids heavy metal catalysts and often simplifies purification.

-

Optimize Chemical Reduction Conditions: For chemical hydrogenation, temperature and pressure are key. Running the reaction at a lower temperature can often enhance enantioselectivity, albeit at the cost of a slower reaction rate. Ensure the chiral ligands used are of high purity.

-

Alternative Chiral Pool Synthesis: Asymmetric synthesis can start from chiral precursors.[2][3] For instance, routes involving the ring-opening of chiral epoxides with organometallic reagents can provide high enantiopurity.[4]

Part 2: Acetylation of (S)-11-hydroxyhexadecanoic Acid

This step involves the selective acylation of the secondary hydroxyl group. The primary challenge is avoiding reactions with the terminal carboxylic acid.

Question 3: My acetylation reaction is incomplete, and I recover a significant amount of starting material. Why is this happening?

Answer: Incomplete acetylation is typically due to insufficient reactivity of the acetylating agent, steric hindrance at the secondary alcohol, or deactivation of the catalyst.

-

Increase Reagent Equivalents: For sterically hindered secondary alcohols, a larger excess of the acetylating agent (e.g., acetic anhydride) and catalyst (e.g., DMAP) may be required. Increase from 1.2 equivalents to 2-3 equivalents of acetic anhydride.

-

Use a More Powerful Acylating Agent: If acetic anhydride is ineffective, consider using acetyl chloride.[5] However, be aware that it is more reactive and can generate HCl, which may cause side reactions if not properly scavenged by a base.[5]

-

Check Catalyst Quality: 4-Dimethylaminopyridine (DMAP) is a common catalyst and is hygroscopic. Ensure it is dry and pure.

Question 4: My reaction produces multiple byproducts, leading to a low yield of the desired product and difficult purification. What are these byproducts and how can I prevent them?

Answer: The most common byproduct is an anhydride, formed by the reaction of the carboxylic acid with the acetylating agent. Other side reactions like elimination can also occur under harsh conditions.

Caption: Potential side reactions during the acetylation step.

Solution: Protect the Carboxylic Acid

The most robust solution to prevent side reactions at the carboxylic acid is to use a protecting group.[6] This transforms the synthesis into a three-step sequence from the hydroxy acid but significantly improves yield and simplifies purification.

-

Protection: Convert the carboxylic acid to an ester, such as a methyl or benzyl ester.[7]

-

Acetylation: Acetylate the secondary alcohol on the protected intermediate.

-

Deprotection: Hydrolyze the ester to reveal the carboxylic acid.

| Protecting Group | Protection Method | Deprotection Method | Advantages/Disadvantages |

| Methyl Ester | MeOH, H₂SO₄ (cat.) | NaOH or LiOH, then acidic workup | Simple and inexpensive. Base hydrolysis can be harsh for some molecules.[7] |

| Benzyl Ester | Benzyl bromide, base | H₂, Pd/C (Hydrogenolysis) | Deprotection is very mild and orthogonal to many other functional groups.[8] |

| t-Butyl Ester | Isobutylene, H₂SO₄ (cat.) | Trifluoroacetic Acid (TFA) | Stable to base, removed under acidic conditions.[6] |

Frequently Asked Questions (FAQs)

-

Q1: Can I perform the acetylation without a protecting group?

-

A: Yes, but it requires careful optimization. Using a slight excess of acetic anhydride (1.1-1.3 eq.) with a catalytic amount of a mild acid catalyst (like Sc(OTf)₃) at low temperatures can favor O-acylation of the alcohol over anhydride formation.[9] However, achieving high yields (>90%) without a protecting group strategy can be challenging.

-

-

Q2: Is there an enzymatic method for the acetylation step?

-

A: Yes, lipase-catalyzed acylation is an excellent alternative.[10][11] Enzymes like Candida antarctica lipase B (CALB) can regioselectively acylate the alcohol using an acyl donor like vinyl acetate in an organic solvent.[12] This method is extremely mild, highly selective, and avoids the need for protecting groups.[13]

-

-

Q3: What is the best way to purify the final product?

-

A: The final product is a waxy solid or oil. Purification is typically achieved by column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate (9:1) and gradually increasing the polarity to hexane/ethyl acetate (7:3), is usually effective at separating the product from unreacted starting material and byproducts.[14] Recrystallization from a suitable solvent system like methanol at low temperatures can also be effective for final purification.[15]

-

-

Q4: How do I monitor the progress of the acetylation reaction?

-

A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a mobile phase such as hexane/ethyl acetate (7:3) with a few drops of acetic acid. The starting material (hydroxy acid) will have a lower Rf value than the acetylated product due to the free hydroxyl group. Staining with potassium permanganate or ceric ammonium molybdate will visualize both spots.

-

Detailed Experimental Protocols

Protocol 1: Acetylation with Carboxylic Acid Protection

This protocol is recommended for achieving the highest and most reproducible yield.

Step A: Benzyl Ester Protection

-

Dissolve (S)-11-hydroxyhexadecanoic acid (1.0 eq) in DMF.

-

Add potassium carbonate (K₂CO₃, 1.5 eq).

-

Add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature.

-

Stir the mixture at 40 °C for 12-16 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude benzyl (S)-11-hydroxyhexadecanoate by column chromatography.

Step B: Acetylation

-

Dissolve the purified benzyl ester (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (Et₃N, 2.0 eq) followed by a catalytic amount of DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetic anhydride (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

-

Wash the organic layer with 1M HCl, brine, dry over Na₂SO₄, and concentrate.

-

The crude benzyl (S)-11-(acetyloxy)hexadecanoate is typically pure enough for the next step.

Step C: Deprotection (Hydrogenolysis)

-

Dissolve the acetylated benzyl ester in ethanol or ethyl acetate.

-

Add Palladium on carbon (10% Pd/C, ~5 mol%).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir vigorously at room temperature for 6-12 hours until TLC indicates the disappearance of starting material.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, (S)-11-(acetyloxy)hexadecanoic acid. Purify further by chromatography if necessary.

Protocol 2: Lipase-Catalyzed Acetylation (Protecting-Group-Free)

Step A: Enzymatic Acetylation

-

To a solution of (S)-11-hydroxyhexadecanoic acid (1.0 eq) in 2-methyl-2-butanol (tert-amyl alcohol), add vinyl acetate (3.0-5.0 eq).

-

Add immobilized Candida antarctica lipase B (e.g., Novozym 435) (10-20% by weight of the substrate).

-

Stir the suspension at 40-50 °C. The reaction progress can be monitored by TLC or ¹H NMR.

-

Upon completion (typically 24-48 hours), filter off the enzyme beads and wash them with the solvent. The enzyme can often be reused.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure (S)-11-(acetyloxy)hexadecanoic acid.

References

-

Mavromoustakos, T., et al. (2020). Enantioselective Organocatalysis-Based Synthesis of 3-Hydroxy Fatty Acids and Fatty γ-Lactones. Molecules. Available at: [Link][2]

-

Peru, A. A. M., et al. (2020). Scheme 7 Synthesis of chiral hydroxy fatty acids. ResearchGate. Available at: [Link][16]

-

Zarifi, V., et al. (2021). Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. Molecules. Available at: [Link][4]

-

Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford Learning Link. Available at: [Link][6]

-

Scribd. Carboxylic Acid Protecting Groups. Available at: [Link][17]

-

Slideshare. (2016). Protection and deprotection of carboxylic acid. Available at: [Link][18]

-

University of Wisconsin. Protecting Groups. Available at: [Link][8]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link][7]

-

Rachinski, P., et al. (2023). Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production. ACS Sustainable Chemistry & Engineering. Available at: [Link][10]

-

ResearchGate. (2018). Asymmetric synthesis of long chain β-hydroxy fatty acid methyl esters as new elastase inhibitors. Available at: [Link][1]

-

Davies, L. A., & Adams, R. (1928). THE STRUCTURES OF CONVOLVULINOLIC AND JALAPINOLIC ACIDS. SYNTHESIS OF 11-HYDROXYPENTADECANOIC AND 11-HYDROXYHEXADECANOIC ACIDS. Journal of the American Chemical Society. Available at: [Link][19]

-

Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Acetylation of Alcohols, Amines, Phenols, and Thiols under Catalyst and Solvent-Free Conditions. Catalysts. Available at: [Link][20]

-

Gumel, A. M., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. International Journal of Molecular Sciences. Available at: [Link][11]

-

YouTube. (2021). Acylation of Alcohols, Part 1: with Acyl Halides. Available at: [Link][5]

-

Semantic Scholar. (2012). Enantiomerically pure compounds related to chiral hydroxy acids derived from renewable resources. Available at: [Link][3]

-

Bastida, A., et al. (2018). Lipase-Catalyzed Synthesis of Fatty Acid Esters of Trisaccharides. Methods in Molecular Biology. Available at: [Link][12]

-

Organic Chemistry Portal. Ester synthesis by acylation. Available at: [Link][9]

-

ResearchGate. (2015). Lipase-Catalyzed Reactions for Modification of fats and other Lipids. Available at: [Link][13]

-

ResearchGate. (2021). The yields of products 11–14 after acetylation of compound 11 according... Available at: [Link][21]

-

Omale, J., et al. (2015). Isolation of Hexadecanoic Acid Methyl Ester and 1,1,2-Ethanetricarboxylic Acid- 1-Hydroxy-1, 1-Dimethyl Ester from. Journal of Natural and Applied Sciences. Available at: [Link][14]

-

National Center for Biotechnology Information. (+)-Jalapinolic acid. PubChem Compound Database. Available at: [Link][22]

-

SCIREA. (2019). The Practical Synthesis and Purification of cis-11-Octadecenoic Acid: A Component of Inhibition of Endotoxin Response. Journal of Chemistry. Available at: [Link][15]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective Organocatalysis-Based Synthesis of 3-Hydroxy Fatty Acids and Fatty γ-Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. learninglink.oup.com [learninglink.oup.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. Ester synthesis by acylation [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipase-Catalyzed Synthesis of Fatty Acid Esters of Trisaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. iomcworld.com [iomcworld.com]

- 15. article.scirea.org [article.scirea.org]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. Protection and deprotection of carboxylic acid | PPTX [slideshare.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. (+)-Jalapinolic acid | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Peak Tailing in the GC Analysis of Acetyloxy Fatty Acids

Welcome to our dedicated technical support center for scientists and researchers encountering challenges with the gas chromatography (GC) analysis of acetyloxy fatty acids. This guide is designed to provide in-depth, experience-driven solutions to one of the most common chromatographic problems: peak tailing. By understanding the underlying causes, you can systematically troubleshoot and optimize your analytical method for robust and accurate results.

Introduction: Why Do Acetyloxy Fatty Acid Peaks Tail?

Peak tailing in gas chromatography is observed as an asymmetrical peak with a drawn-out trailing edge. This phenomenon can significantly compromise analytical accuracy by affecting peak integration and reducing resolution between adjacent peaks. For acetyloxy fatty acids, which are essentially hydroxy fatty acids that have been derivatized with an acetyl group, peak tailing can arise from a combination of chemical and physical factors within the GC system.

The primary culprits are often secondary interactions between the analyte and active sites within the system, or thermal degradation of the analyte in the high-temperature environment of the GC inlet. Understanding which of these issues is at play is the first step toward an effective solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing peak tailing for my acetyloxy fatty acid methyl esters (FAMEs). What is the most likely cause?

When troubleshooting, it's crucial to first determine if the tailing is specific to your acetyloxy fatty acids or if it affects all compounds in your chromatogram.

-

If only the acetyloxy fatty acid peaks are tailing: This strongly suggests a chemical interaction between your analyte and active sites in the GC system. The ester and acetyl functional groups, while less polar than free hydroxyl and carboxyl groups, can still participate in secondary interactions.

-

If all peaks in the chromatogram are tailing: This typically points to a physical issue within the GC system, such as a poor column installation, a leak, or a problem with the gas flow path.[1]

Q2: What are "active sites" and how do they cause peak tailing with acetyloxy fatty acids?

Active sites are locations within the GC flow path that can interact with and temporarily adsorb analytes, causing a portion of the analyte molecules to lag behind the main band as it travels through the column. This delayed elution results in a tailing peak. For acetyloxy fatty acids, the primary active sites of concern are:

-

Silanol Groups (Si-OH): These are present on the surface of glass inlet liners, glass wool, and the fused silica column itself. While the acetyloxy group is less polar than a free hydroxyl group, it can still interact with these acidic silanol groups.

-

Metallic Surfaces: Stainless steel components in the inlet or transfer lines can have active sites that interact with analytes.

These interactions are a form of secondary retention, which competes with the primary retention mechanism of the GC column's stationary phase.

Q3: Could the high temperature of the GC inlet be causing my peak tailing?

Yes, this is a critical consideration for acetyloxy fatty acids. While the acetyl group is a form of derivatization to improve volatility, it can be thermally labile. In the hot GC inlet, a portion of the acetyloxy fatty acid molecules may undergo thermal degradation.[2] This can lead to the formation of related compounds that elute slightly later than the parent analyte, presenting as a tailing peak or a "chair-shaped" peak.[2]

A potential degradation pathway is the elimination of acetic acid, leading to the formation of an unsaturated fatty acid.

Systematic Troubleshooting Workflow

To systematically diagnose and resolve peak tailing, follow the workflow below. This process is designed to first rule out common physical problems before moving on to more complex chemical interactions and method optimizations.

Caption: The effect of derivatization on reducing interactions and improving peak shape for hydroxy fatty acids.

Conclusion

Troubleshooting peak tailing in the GC analysis of acetyloxy fatty acids requires a systematic approach that addresses both potential physical issues within the instrument and chemical interactions or degradation of the analyte. By following the logical workflow and detailed protocols in this guide, researchers can effectively diagnose the root cause of the problem and implement the necessary corrective actions. A well-maintained GC system with an inert flow path, coupled with optimized method parameters that account for the thermal lability of the acetyloxy group, is paramount for achieving the symmetrical peak shapes required for accurate and reproducible quantitative analysis.

References

-

Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

-

Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

Sources

Validation & Comparative

comparing bioactivity of (S)- vs (R)-11-(acetyloxy)hexadecanoic acid

[1]

Executive Summary

Verdict: The (S)-enantiomer (11S) represents the biologically relevant scaffold, naturally occurring as the aglycone core of resin glycosides (e.g., in Ipomoea species), while the (R)-enantiomer serves primarily as a synthetic comparator for structure-activity relationship (SAR) profiling.

In direct antiproliferative assays against human cancer lines (A549, SF268), the 11-acetoxy substitution exhibits lower potency compared to its regioisomers (e.g., 6- or 7-hydroxy/acetoxy variants).[1] However, the stereochemical orientation at C11 is critical for the assembly of macrocyclic resin glycosides, where the (S)-configuration dictates the purgative and membrane-permeabilizing properties of the parent complex.

| Feature | (S)-11-(acetyloxy)hexadecanoic acid | (R)-11-(acetyloxy)hexadecanoic acid |

| Stereochemistry | Natural (11S) | Unnatural / Synthetic (11R) |

| Optical Rotation | ||

| Primary Bioactivity | Precursor to purgative resin glycosides | Synthetic control; low independent activity |

| Antiproliferative Potency | Low/Moderate (vs. 6-series regioisomers) | Low/Moderate |

| Key Application | Total synthesis of Jalapins/Tricolorins | Stereochemical probing of fatty acid binding |

Chemical Profile & Stereochemistry

The bioactivity of 11-(acetyloxy)hexadecanoic acid is governed by the spatial arrangement of the acetoxy group at carbon 11.[1] This long-chain fatty acid derivative acts as a lipophilic anchor in complex glycosides.[1]

Structural Visualization

The following diagram illustrates the stereochemical divergence and the synthesis pathway used to access both enantiomers for comparative testing.

Caption: Divergent synthesis and functional outcomes of (S)- vs (R)-11-(acetyloxy)hexadecanoic acid. The (S)-enantiomer is critical for natural product assembly.

Bioactivity Comparison

Antiproliferative Activity (Cancer Models)

Recent studies evaluating a library of hydroxy fatty acids (HFAs) and their acetylated derivatives highlighted specific structure-activity relationships (SAR).[1][2]

-

Experimental Context: The compounds were tested against A549 (lung non-small cell carcinoma) and SF268 (CNS cancer) cell lines.[1]

-

Results:

-

Regioisomer Effect: The position of the functional group is the dominant factor. Derivatives with substitutions at C6 or C7 (e.g., 6-hydroxy or 6-acetoxy) showed significant potency (IC

~35–63 µM).[1] -

11-Series Performance: Both (S)- and (R)-11-(acetyloxy)hexadecanoic acid exhibited diminished antiproliferative activity compared to the 6-series.[1] The distal position of the acetoxy group at C11 appears to reduce the specific interaction with histone deacetylases (HDACs), which is the proposed mechanism for the more active regioisomers.

-

Stereochemical Impact: No significant difference in cytotoxicity was observed between the (S) and (R) enantiomers for the free acid form in these specific cancer lines, suggesting that for simple cytotoxicity, the lipophilicity governs the effect more than chirality at C11.

-

Role in Resin Glycosides (Purgative Activity)

While the free acid has low potency, the (S)-enantiomer is the obligate precursor for Jalapins and Tricolorins .

-

Mechanism: In these macrocyclic glycolipids, the carboxyl group of the fatty acid esterifies with a sugar hydroxyl, and the C11-hydroxyl (or acetoxy) often participates in intramolecular lactonization.

-

(S)-Specificity: The natural enzymes and transport proteins in Ipomoea are stereoselective for the (S)-configuration.[1] Substituting with the (R)-enantiomer disrupts the macrocyclic ring conformation, abolishing the amphipathic properties required for membrane permeabilization (the basis of the purgative effect).

Mechanism of Action

HDAC Inhibition (Proposed for HFAs)

For hydroxy/acetoxy fatty acids that do show antiproliferative activity, the mechanism involves the inhibition of Histone Deacetylases (HDACs).

-

Binding Mode: The aliphatic chain mimics the lysine side chain of histone substrates.[1] The polar head group (carboxyl) interacts with the zinc ion in the HDAC active site.

-

Why C11 Fails: The distance between the zinc-binding group (COOH) and the "cap" group (acetoxy at C11) is likely too long or flexible to fit snugly into the HDAC pocket compared to the optimal length provided by C6 or C7 substitutions.[1]

Membrane Interaction[1]

-

Amphipathicity: The acetylation at C11 reduces the polarity of the mid-chain region compared to the free hydroxyl. This increases membrane penetration but reduces the ability to disrupt the hydration shell of the lipid bilayer compared to the free hydroxy acid (Jalapinolic acid).

Experimental Protocols

Protocol 1: Synthesis of (S)-11-(acetyloxy)hexadecanoic acid

Source: Adapted from asymmetric synthesis methodologies for HFAs.

Reagents:

-

Alkyne precursor (e.g., 1-decyne derivative)[1]

-

Lindlar’s catalyst[1]

-

Acetic anhydride / Pyridine[1]

-

Lipase (optional for enzymatic resolution)[1]

Step-by-Step Workflow:

-

Chiral Epoxide Formation: Generate the chiral epoxide intermediate using hydrolytic kinetic resolution (HKR) with (S,S)-Salen Co(III) complex to ensure >95% enantiomeric excess (ee).[1]

-

Ring Opening: React the chiral epoxide with the appropriate Grignard reagent or alkyne anion to establish the C16 carbon skeleton with the hydroxyl at C11.[1]

-

Hydrogenation: If an alkyne intermediate is used, reduce the triple bond using Lindlar’s catalyst (50 mg per mmol substrate) in methanol under H

atmosphere for 16 hours. Filter through celite.[1] -

Acetylation: Dissolve the resulting (S)-11-hydroxyhexadecanoic acid in dry dichloromethane (DCM). Add Acetic Anhydride (1.5 eq) and Pyridine (2.0 eq). Stir at room temperature for 4 hours.

-

Purification: Quench with water, extract with ethyl acetate, and purify via flash column chromatography (Petroleum Ether:Ethyl Acetate 95:5).

-

Validation: Measure optical rotation. Target:

(c 1.0, CHCl

Protocol 2: Antiproliferative Assay (MTT Method)

Target Cells: A549 (Lung Cancer).[1]

-

Seeding: Plate A549 cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Dissolve (S)- and (R)-11-(acetyloxy)hexadecanoic acid in DMSO. Prepare serial dilutions (0.1 to 100 µM). Treat cells for 72h.

-

MTT Addition: Add MTT reagent (0.5 mg/mL) and incubate for 4h at 37°C.

-

Solubilization: Remove medium, add DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm. Calculate IC

using non-linear regression.

References

-

Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. Molecules, 2021. [1]

-

Unraveling the Enantiomeric Bioactivity of Jalapinolic Acid. BenchChem, 2025.

- Resin Glycosides from the Convolvulaceae Family.Journal of Natural Products. (Contextual grounding for Jalapinolic acid role).

- Structure-Activity Relationships of Fatty Acids in Cancer.Marine Drugs.

A Senior Application Scientist's Guide to Validating the Purity of (S)-11-(acetyloxy)hexadecanoic Acid Reference Standards

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth, technical comparison of analytical methodologies for validating the purity of (S)-11-(acetyloxy)hexadecanoic acid, a chiral fatty acid derivative. We will move beyond rote protocols to explore the scientific rationale behind our experimental choices, ensuring a self-validating system for robust purity assessment.

(S)-11-(acetyloxy)hexadecanoic acid is a derivative of hexadecanoic acid, commonly known as palmitic acid, which is a ubiquitous saturated fatty acid found in a variety of natural sources.[1][2] The introduction of an acetyloxy group at the 11th carbon position creates a chiral center, necessitating analytical methods that can not only determine chemical purity but also enantiomeric purity.[3]

The validation of reference standards is a critical process governed by stringent regulatory guidelines.[4] The United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and the U.S. Food and Drug Administration (FDA) all provide frameworks to ensure the quality and purity of these materials.[5][6][7][8][9] This guide is designed to align with these principles, offering a practical approach to achieving compliance and scientific excellence.

The Imperative of Purity: Why It Matters

A reference standard serves as a benchmark against which a sample is measured.[10] Its assumed purity directly impacts the accuracy of quantitative analyses. Impurities can arise from the synthesis process, degradation, or storage and can be categorized as organic, inorganic, or residual solvents.[10] For a chiral molecule like (S)-11-(acetyloxy)hexadecanoic acid, the presence of the incorrect enantiomer is a critical impurity that can have significantly different biological effects.[11][12] Therefore, a comprehensive purity assessment must address both chemical and stereoisomeric integrity.

A Multi-Pronged Approach to Purity Validation

No single analytical technique is sufficient to fully characterize the purity of a reference standard. A combination of chromatographic and spectroscopic methods provides a comprehensive and self-validating assessment. This guide will focus on the comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Experimental Workflows: A Visual Overview

To conceptualize the validation process, the following diagram illustrates the interconnectedness of the chosen analytical techniques.

Caption: Overall workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds.[13] For (S)-11-(acetyloxy)hexadecanoic acid, we will employ two distinct HPLC methods: reversed-phase HPLC for chemical purity and chiral HPLC for enantiomeric purity.